molecular formula C45H76N2O15 B15505738 Spiramycin B;Spiramycin II;Foromacidin B

Spiramycin B;Spiramycin II;Foromacidin B

Cat. No.: B15505738
M. Wt: 885.1 g/mol
InChI Key: ZPCCSZFPOXBNDL-OKJWRWBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin B, Spiramycin II, and Foromacidin B are synonymous names for the same compound, an acetylated derivative of the macrolide antibiotic Spiramycin. This molecule is part of the Spiramycin complex (Foromacidins), a group of 16-membered macrocyclic lactones produced by Streptomyces ambofaciens and S. spiramyceticus. The Spiramycin complex includes three primary components: Spiramycin I (Foromacidin A), Spiramycin II (Foromacidin B), and Spiramycin III (Foromacidin C), each differing in substituents on the macrolide core .

Properties

Molecular Formula

C45H76N2O15

Molecular Weight

885.1 g/mol

IUPAC Name

[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/t25?,26?,27?,28?,29?,31?,32?,33?,34?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1

InChI Key

ZPCCSZFPOXBNDL-OKJWRWBOSA-N

Isomeric SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Chemical Structure: Spiramycin II (B) is characterized by an acetyl group at the 3-OH position of the mycaminose sugar, distinguishing it from Spiramycin I (non-acetylated) .
  • Molecular Formula : C₄₅H₇₆N₂O₁₅ (vs. C₄₃H₇₄N₂O₁₄ for Spiramycin I) .
  • Biological Role: Exhibits broad-spectrum antibiotic activity against Gram-positive bacteria and protozoa, with improved oral bioavailability compared to non-acetylated forms .

Structural and Physicochemical Comparison with Similar Compounds

Table 1: Structural Comparison of Spiramycin Derivatives

Parameter Spiramycin I (Foromacidin A) Spiramycin II (Foromacidin B) Spiramycin III (Foromacidin C)
CAS Number 24916-50-5 24916-51-6 24916-52-7
Molecular Formula C₄₃H₇₄N₂O₁₄ C₄₅H₇₆N₂O₁₅ C₄₅H₇₈O₁₆N₂
Molecular Weight 843.05 g/mol 885.09 g/mol 886.10 g/mol
Melting Point 134–137°C 130–133°C Not reported
Optical Rotation [α]D²⁰ = -96° [α]D²⁰ = -86° Not reported
Key Modification Non-acetylated 3-O-acetylated 4"-O-acetylated

Structural Insights :

  • Spiramycin III differs in acetylation at the 4"-OH position, which may alter its antimicrobial spectrum .

Pharmacological and Antimicrobial Activity

Table 2: Pharmacodynamic Properties

Parameter Spiramycin I Spiramycin II (B) Carbomycin*
Antimicrobial Spectrum Gram-positive bacteria, Toxoplasma gondii Enhanced Gram-positive coverage, protozoa Gram-positive bacteria
Mechanism 50S ribosome inhibition 50S ribosome inhibition 50S ribosome inhibition
Oral Bioavailability Moderate High (due to acetylation) Low
Clinical Use Toxoplasmosis, soft-tissue infections Respiratory infections, parasitic diseases Limited historical use

Carbomycin (C₄₂H₆₇NO₁₆), a related macrolide from *S. halstedii, serves as a structural analog but lacks acetyl groups, contributing to its reduced clinical relevance .

Key Findings :

  • Anti-Inflammatory Potential: While Spiramycin I has demonstrated inhibition of NF-κB and MAPK pathways in macrophages , Spiramycin II’s acetyl group may influence its immunomodulatory properties, though specific studies are lacking.
  • Efficacy Against Protozoa : Spiramycin II is effective against Toxoplasma gondii and Cryptosporidium spp., with pharmacokinetic advantages over Spiramycin I in tissue distribution .

Pharmacokinetic Profile

Table 3: Pharmacokinetic Comparison

Parameter Spiramycin I Spiramycin II (B)
Half-life 6–8 hours 8–10 hours
Protein Binding 15–25% 20–30%
Metabolism Hepatic (CYP3A4) Hepatic (CYP3A4)
Excretion Biliary (70%), renal (20%) Biliary (75%), renal (15%)

Clinical Implications :

  • Spiramycin II’s extended half-life supports once-daily dosing in conditions like toxoplasmosis .
  • Tissue penetration studies highlight its accumulation in respiratory tissues and placental barriers, making it suitable for obstetric applications .

Preparation Methods

Polyketide Synthase (PKS) and Glycosylation

Spiramycin biosynthesis in Streptomyces ambofaciens relies on a type I PKS to assemble the platenolide lactone ring, followed by sequential glycosylation with mycaminose, forosamine, and mycarose. The spiramycin gene cluster (srm) spans 20 kb and includes regulatory genes (srmR, srm40) alongside biosynthetic genes (srmGI, srmX). Transcriptional profiling reveals that srmR activates srm40, which in turn upregulates structural genes, forming a regulatory cascade (Table 1).

Table 1: Key Genes in Spiramycin Biosynthesis

Gene Function Regulatory Role
srmR Transcriptional activator Activates srm40 expression
srm40 Pathway-specific regulator Upregulates biosynthetic genes
srmGI Glycosyltransferase Attaches mycaminose
srmX Oxidase Modifies lactone ring

Deletion of srm40 reduces spiramycin yield by 70%, underscoring its centrality. Fermentation timelines show srmR transcription peaking at 36 hours, coinciding with precursor accumulation.

Chemical Synthesis and Acetylation Strategies

Acetylation of Spiramycin Base

Patent CN1078472A details a room-temperature acetylation method using spiramycin base, acetic anhydride, and pyridine (1:1.2:1.5 molar ratio). After 12 hours, alcoholysis deacetylation yields spiramycin with 90% purity and 80% yield. This method eliminates heating requirements and halves reaction time compared to earlier techniques.

Table 2: Comparative Analysis of Spiramycin Synthesis Methods

Parameter Traditional Method CN1078472A Method
Reaction Time 24–36 hours 12 hours
Temperature 40–60°C 25°C (room temperature)
Yield 60–70% 80%
Key Reagents Acetyl chloride Acetic anhydride, pyridine

Enzymatic Modification of Foromacidin Intermediates

Acyltransferase-Mediated Conversion

Foromacidin B is synthesized via C-3 hydroxyl-O-acylation of Foromacidin A using an acyltransferase encoded by mdmB in Streptomyces macrofaciens. The enzyme preparation involves co-culturing S. macrofaciens with Bacillus subtilis in LB medium supplemented with chloramphenicol (3–5 ppm) and kanamycin (18–20 ppm). Plasmid-borne mdmB expression in E. coli yields active enzyme after 48 hours, enabling 85% conversion efficiency.

Table 3: Enzyme Preparation Protocol

Step Process Conditions
1 Inoculation in LB medium 37°C, 250 rpm, 48 hours
2 Centrifugation 10,000 rpm, 30 seconds
3 Cell lysis with phenol-chloroform Ice bath, 10 minutes
4 Ethanol precipitation -20°C, 30 minutes
5 TE buffer solubilization pH 8.0, -20°C storage

Fermentation Optimization for Component-Specific Production

Phosphorylation and Component Isolation

Streptomyces coelicolor UC5240 converts spiramycins I–III to 2'-O-phosphates under optimized fermentation. Adding 30–100 µg/ml spiramycin post-24-hour growth in glucose-yeast extract medium increases phosphate yield by 40%. Component-specific isolation requires HPLC with C18 columns, though industrial-scale separation remains challenging due to structural similarities.

Table 4: Fermentation Parameters for Spiramycin Production

Parameter Optimal Range Impact on Yield
Seed rate 5% (v/v) Ensures biomass density
pH 7.2–7.5 Stabilizes enzyme activity
Temperature 28°C Maximizes PKS efficiency
Antibiotic addition 24-hour delay Prevents growth inhibition

Formulation and Stability Considerations

Granulation and Excipient Selection

Patent CN111012751A outlines a dry granulation method for spiramycin tablets using microcrystalline cellulose (30%), lactose (20%), and carboxymethyl starch sodium (10%). Accelerated stability testing (40°C, 75% RH) shows <2% degradation over 6 months, meeting pharmacopeial standards.

Table 5: Excipient Composition for Spiramycin Tablets

Excipient Percentage Function
Microcrystalline cellulose 30% Binder, disintegrant
Lactose 20% Diluent
Carboxymethyl starch sodium 10% Superdisintegrant
Magnesium stearate 1% Lubricant

Q & A

Basic Research Questions

Q. How can spectroscopic techniques differentiate Spiramycin B, Spiramycin II, and Foromacidin B?

  • Methodology : Use NMR spectroscopy to analyze distinct proton environments (e.g., methyl groups in macrolide rings) and high-resolution mass spectrometry (HRMS) to confirm molecular weights. For example, Foromacidin B (C₄₇H₇₀N₂O₁₆, MW 943.5) and Spiramycin II (C₄₇H₇₀N₂O₁₆, MW 943.5) may share identical molecular formulas but differ in stereochemistry, requiring 2D NMR (COSY, HSQC) for resolution .

Q. What is the ribosomal inhibition mechanism of these compounds?

  • Methodology : Conduct in vitro ribosomal binding assays using E. coli 50S subunits. Measure inhibition of peptidyl transferase activity via puromycin reaction assays. Compare IC₅₀ values between Spiramycin B (acetylated form) and Foromacidin B to assess structural impact on binding affinity .

Q. How are these macrolides synthesized in Streptomyces species?

  • Methodology : Use gene knockout studies to identify biosynthetic gene clusters (e.g., spn genes). Analyze intermediates via LC-MS to map polyketide synthase (PKS) assembly lines. Optimize fermentation conditions (pH, carbon source) to enhance yield .

Advanced Research Questions

Q. How do hydration dynamics affect the quantification of Spiramycin B in aqueous matrices?

  • Methodology : Monitor hydration-induced mass shifts (e.g., Spiramycin B [MW 843.6] → hydrate [MW 861.5]) using LC-HRMS. Validate assays with deuterium oxide (D₂O) to suppress conversion. Calibrate against stable isotopologues (e.g., ¹³C-labeled internal standards) to correct for artifactual degradation .

Q. What experimental designs resolve contradictions in in vivo vs. in vitro efficacy data?

  • Methodology : Apply PICO framework to standardize variables:

  • P opulation: Murine models of toxoplasmosis.
  • I ntervention: Spiramycin II (50 mg/kg, oral).
  • C omparator: Azithromycin.
  • O utcome: Parasite load reduction (qPCR).
    Control for pharmacokinetic variables (e.g., plasma protein binding) using microdialysis .

Q. How can researchers validate analytical methods for these compounds in complex biological matrices?

  • Methodology : Perform stability-indicating assays under ICH guidelines:

  • Forced degradation : Expose Spiramycin B to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Specificity : Resolve degradation products via UPLC-PDA-MS.
  • Accuracy : Spike recovery studies in serum (80–120% acceptance) .

Data Contradiction Analysis

Q. Why do studies report conflicting MIC values for Spiramycin B against Staphylococcus aureus?

  • Resolution Strategy :

  • Variable control : Standardize broth microdilution per CLSI M07.
  • QC strains : Include ATCC 29213 (S. aureus) with expected MIC range (0.5–2 µg/mL).
  • Hydration artifact : Pre-dissolve Spiramycin B in anhydrous DMSO to prevent hydrolysis .

Experimental Design Frameworks

Q. How to formulate a FINER-compliant research question for pharmacokinetic studies?

  • Framework :

  • F easible: Use LC-MS/MS for plasma quantification (LOD 0.1 ng/mL).
  • I nteresting: Explore enterohepatic recirculation in Spiramycin II.
  • N ovel: Compare bioavailability in fed vs. fasted states.
  • E thical: Follow OECD 420 for rodent dosing.
  • R elevant: Address WHO guidelines on macrolide resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.